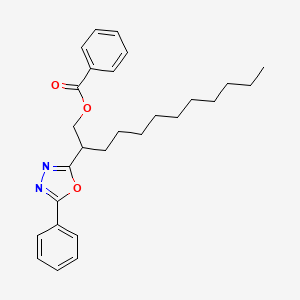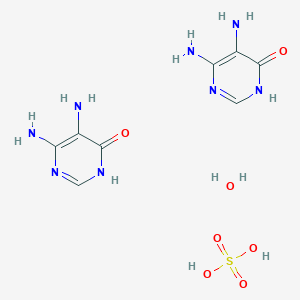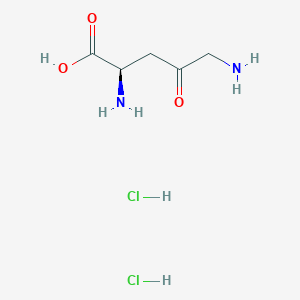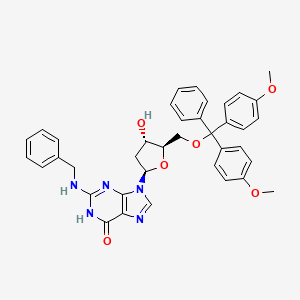![molecular formula C9H13NO4 B12934970 2-Aminospiro[3.3]heptane-2,6-dicarboxylic acid](/img/structure/B12934970.png)
2-Aminospiro[3.3]heptane-2,6-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Aminospiro[3.3]heptane-2,6-dicarboxylic acid is a compound characterized by its unique spirocyclic structure, which consists of two cyclobutane rings fused together. This compound is of significant interest in various fields of scientific research due to its conformationally restricted nature, making it a valuable tool for studying molecular interactions and mechanisms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminospiro[3.3]heptane-2,6-dicarboxylic acid typically involves the use of 3-oxocyclobutanecarboxylic acid as a precursor. A key step in the synthesis is the Lewis acid-catalyzed rearrangement of an 8-oxadispiro[2.0.3.1]octane-6-carboxylic acid derivative, which constructs the spiro[3.3]heptane skeleton . The reaction conditions often involve the use of a stabilized oxaphosphetane intermediate in the Wittig reaction .
Industrial Production Methods
While specific industrial production methods for 2-Aminospiro[3
Analyse Chemischer Reaktionen
Types of Reactions
2-Aminospiro[3.3]heptane-2,6-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the amino and carboxylate groups.
Common Reagents and Conditions
Common reagents used in these reactions include Lewis acids for catalysis, oxidizing agents such as potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
2-Aminospiro[3.3]heptane-2,6-dicarboxylic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which 2-Aminospiro[3.3]heptane-2,6-dicarboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s conformationally restricted structure allows it to mimic the behavior of glutamic acid, thereby influencing various biochemical pathways . The specific molecular targets and pathways depend on the context of its application, such as enzyme inhibition or receptor activation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Aminospiro[3.3]heptane-1,6-dicarboxylic acid: Another spirocyclic analogue of glutamic acid with similar conformational restrictions.
6-Aminospiro[3.3]heptane-2-carboxylic acid: A related compound with a different substitution pattern on the spirocyclic backbone.
Uniqueness
2-Aminospiro[3.3]heptane-2,6-dicarboxylic acid is unique due to its specific arrangement of amino and carboxylate groups, which provides distinct conformational properties and reactivity. This uniqueness makes it a valuable tool for studying molecular interactions and designing new materials .
Eigenschaften
Molekularformel |
C9H13NO4 |
|---|---|
Molekulargewicht |
199.20 g/mol |
IUPAC-Name |
2-aminospiro[3.3]heptane-2,6-dicarboxylic acid |
InChI |
InChI=1S/C9H13NO4/c10-9(7(13)14)3-8(4-9)1-5(2-8)6(11)12/h5H,1-4,10H2,(H,11,12)(H,13,14) |
InChI-Schlüssel |
BDNCBINKHKRPQY-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CC12CC(C2)(C(=O)O)N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Cyclopropylsulfonyl)-2,6-diazaspiro[3.4]octane](/img/structure/B12934890.png)





![2-(tert-Butoxycarbonyl)-5-hydroxy-2-azabicyclo[4.1.0]heptane-5-carboxylic acid](/img/structure/B12934951.png)
![2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetic acid](/img/structure/B12934958.png)

![N-[3-(Decyloxy)-2-hydroxypropyl]-L-histidine](/img/structure/B12934969.png)

![Sodium 2'-(di-tert-butylphosphino)-2,6-diisopropyl-[1,1'-biphenyl]-4-sulfonate](/img/structure/B12934983.png)

![N-(3-{[5-(1H-Imidazol-1-yl)pentyl]oxy}phenyl)pyridine-3-carboxamide](/img/structure/B12934992.png)
